4-Nitrobenzenesulfonyl fluoride

Catalog No.
S574380
CAS No.
349-96-2
M.F
C6H4FNO4S
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonyl fluoride

CAS Number

349-96-2

Product Name

4-Nitrobenzenesulfonyl fluoride

IUPAC Name

4-nitrobenzenesulfonyl fluoride

Molecular Formula

C6H4FNO4S

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H

InChI Key

HRLAPUHJWRZEIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F

Synonyms

4-nitrobenzenesulfonyl fluoride, para-nitrobenzenesulfonyl fluoride, PNBSF

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F

The exact mass of the compound 4-Nitrobenzenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzenesulfonyl fluoride (CAS 349-96-2) is a highly electrophilic aryl sulfonyl fluoride extensively utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent chemical biology [1]. Featuring a strongly electron-withdrawing para-nitro group, this compound exhibits significantly accelerated SuFEx coupling rates compared to standard benzenesulfonyl fluorides, while maintaining the characteristic hydrolytic stability of the S-F bond that sulfonyl chlorides fundamentally lack [2]. It is a critical procurement choice for synthesizing complex sulfonamides, sulfamates, and activity-based protein profiling probes where precise, late-stage functionalization is required under mild, catalyst-free, or aqueous conditions [1].

Procurement substitution with the ubiquitous 4-nitrobenzenesulfonyl chloride (nosyl chloride) frequently results in catastrophic yield losses in aqueous or protic media due to rapid, indiscriminate hydrolysis of the S-Cl bond[1]. Conversely, substituting with more common sulfonyl fluorides, such as tosyl fluoride or benzenesulfonyl fluoride, fails in uncatalyzed or mildly catalyzed SuFEx environments because they lack the necessary electrophilic activation provided by the para-nitro group [2]. This electronic activation is non-negotiable for achieving high-throughput coupling with sterically hindered or less nucleophilic silyl amines, meaning generic analogs will stall or require aggressive, incompatible catalytic conditions that complicate downstream purification [2].

Superior SuFEx Coupling Efficiency Under Mild, Catalyst-Free Conditions

In SuFEx coupling reactions with 4-(trimethylsilyl)morpholine using only 50 mol % DABCO (no metal catalyst), 4-nitrobenzenesulfonyl fluoride achieves quantitative (100%) conversion to the sulfonamide [1]. In stark contrast, 4-cyanobenzenesulfonyl fluoride yields only 28%, and unactivated alkyl sulfonyl fluorides yield 38% under identical conditions[1].

Evidence DimensionSuFEx coupling yield (uncatalyzed/DABCO only)
Target Compound Data100% yield
Comparator Or Baseline4-cyanobenzenesulfonyl fluoride (28% yield)
Quantified Difference3.5-fold higher yield without metal Lewis acids
Conditions50 °C, 1,4-dioxane, 50 mol % DABCO, no Ca(NTf2)2 catalyst

Eliminates the need for expensive or toxic metal catalysts in late-stage functionalization, streamlining purification and reducing reagent costs.

Enhanced Hydrolytic Stability for Aqueous and Biological Assays

While 4-nitrobenzenesulfonyl chloride undergoes rapid hydrolysis in aqueous media (often degrading within minutes), 4-nitrobenzenesulfonyl fluoride demonstrates robust stability, retaining 93% intact compound after 2 hours in a 60:40 acetonitrile/water mixture at room temperature [1].

Evidence DimensionHydrolytic stability in aqueous media
Target Compound Data93% remaining after 2 hours
Comparator Or Baseline4-nitrobenzenesulfonyl chloride (rapid hydrolysis, typically <10% remaining)
Quantified DifferenceOrders of magnitude longer half-life in protic solvents
Conditions60:40 acetonitrile/water, room temperature, 2 hours

Enables reliable formulation and long-term incubation in biological buffers for covalent protein labeling, which is impossible with the chloride analog.

Water-Accelerated Radiochemical Yield in [18F] Labeling

During microfluidic synthesis of [18F]sulfonyl fluorides, the highly electron-withdrawing 4-nitrobenzenesulfonyl fluoride fails to form under standard anhydrous conditions [1]. However, the addition of 5% water to the reaction mixture uniquely enables its formation, achieving a 91% radiochemical yield at 30 °C [1].

Evidence DimensionRadiochemical yield (RCY)
Target Compound Data91% RCY (with 5% water)
Comparator Or Baseline0% RCY (anhydrous conditions)
Quantified DifferenceComplete enablement of synthesis via controlled hydration
ConditionsMicrofluidic synthesis, 30 °C, 5% water additive

Informs process chemists that deliberate hydration is required for successful procurement and use of this specific precursor in PET tracer manufacturing.

Selective Covalent Binding for Activity-Based Profiling

4-Nitrobenzenesulfonyl fluoride acts as a highly specific protein modifying agent, selectively reacting with tyrosine residues[1]. It achieves 47% inhibition of soluble epoxide hydrolase at 1 mM (pH 7.4), leveraging the SuFEx mechanism to form stable -SO2- linkages with biological targets [1].

Evidence DimensionEnzyme inhibition (soluble epoxide hydrolase)
Target Compound Data47% inhibition at 1 mM
Comparator Or BaselineNon-covalent baseline inhibitors (reversible binding)
Quantified DifferencePermanent covalent modification via -SO2- linkage
ConditionspH 7.4, 1 mM concentration

Provides a validated, stable warhead for chemical biology workflows, outperforming reversible binders and unstable chloride-based probes.

Catalyst-Free SuFEx Bioconjugation

Due to its extreme electrophilic activation, 4-nitrobenzenesulfonyl fluoride is the premier choice for synthesizing sulfonamide-linked bioconjugates where toxic metal Lewis acids must be avoided. It allows for quantitative coupling with silyl amines under mild conditions, ensuring downstream biological assays are not contaminated by residual catalysts[1].

Aqueous-Phase Covalent Protein Profiling

When targeting tyrosine residues for activity-based protein profiling (e.g., soluble epoxide hydrolase inhibition), this compound provides the perfect balance of S-F bond stability and reactivity. Unlike nosyl chloride, which degrades rapidly in buffers, 4-nitrobenzenesulfonyl fluoride remains intact long enough to selectively form stable covalent linkages with the target protein in physiological media [2].

[18F] PET Tracer Manufacturing

In radiopharmaceutical procurement, 4-nitrobenzenesulfonyl fluoride serves as a critical precursor for generating [18F] radiotracers via microfluidic synthesis. Process chemists leverage its unique requirement for a 5% water additive to achieve >90% radiochemical yields, bypassing the limitations of strictly anhydrous protocols that fail with this specific electron-withdrawn substrate [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

349-96-2

Wikipedia

4-Nitrobenzenesulfonyl fluoride

Dates

Last modified: 08-15-2023

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